
(S)-3-((tert-butoxycarbonyl)amino)-3-(3-methylthiophen-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-((tert-butoxycarbonyl)amino)-3-(3-methylthiophen-2-yl)propanoic acid is a chiral compound with a specific stereochemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and a thiophene ring substituted with a methyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-3-(3-methylthiophen-2-yl)propanoic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophene and (S)-alanine.
Protection of Amino Group: The amino group of (S)-alanine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Coupling Reaction: The protected amino acid is then coupled with 3-methylthiophene using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and environmental impact are considered. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-((tert-butoxycarbonyl)amino)-3-(3-methylthiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.
Oxidation: m-CPBA in dichloromethane (DCM) is a typical reagent.
Substitution: Electrophilic reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products
Hydrolysis: Yields the free amino acid.
Oxidation: Produces sulfoxides or sulfones.
Substitution: Results in various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
(S)-3-((tert-butoxycarbonyl)amino)-3-(3-methylthiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-3-(3-methylthiophen-2-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed to reveal the active amino group, which can participate in various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid: Lacks the Boc protecting group.
®-3-((tert-butoxycarbonyl)amino)-3-(3-methylthiophen-2-yl)propanoic acid: The enantiomer of the compound .
3-((tert-butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid: Lacks the methyl group on the thiophene ring.
Uniqueness
(S)-3-((tert-butoxycarbonyl)amino)-3-(3-methylthiophen-2-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the methyl-substituted thiophene ring
Propiedades
Fórmula molecular |
C13H19NO4S |
|---|---|
Peso molecular |
285.36 g/mol |
Nombre IUPAC |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-8-5-6-19-11(8)9(7-10(15)16)14-12(17)18-13(2,3)4/h5-6,9H,7H2,1-4H3,(H,14,17)(H,15,16)/t9-/m0/s1 |
Clave InChI |
LSPNGJZEUCNHAR-VIFPVBQESA-N |
SMILES isomérico |
CC1=C(SC=C1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC1=C(SC=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(1,1-Dioxo-1lambda6-thian-4-yl)-1h-pyrazol-4-yl]boronic acid](/img/structure/B13473927.png)
![2-[3-(2-Piperidin-1-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13473935.png)
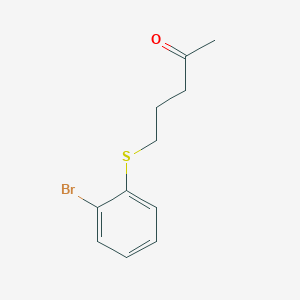
![6-Thiaspiro[3.4]octan-8-one](/img/structure/B13473940.png)
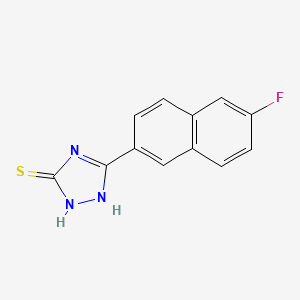

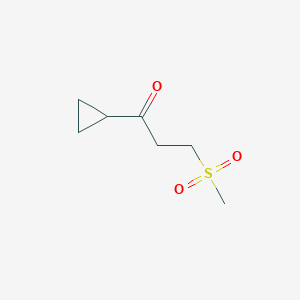
![Methyl 4-[(trifluoromethyl)sulfanyl]butanoate](/img/structure/B13473969.png)
![Prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride](/img/structure/B13473973.png)

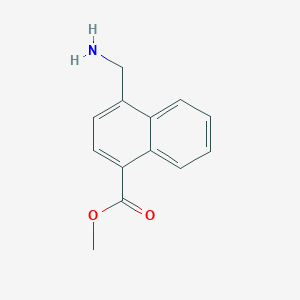
![[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride](/img/structure/B13474000.png)
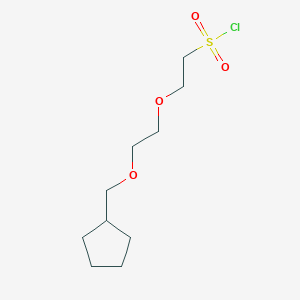
![1-iodo-3-(2H3)methylbicyclo[1.1.1]pentane](/img/structure/B13474009.png)
